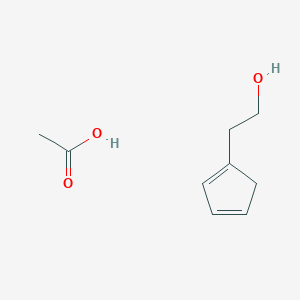
Acetic acid;2-cyclopenta-1,3-dien-1-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-cyclopenta-1,3-dien-1-ylethanol is a compound that combines the properties of acetic acid and a cyclopentadiene derivative. This compound is of interest due to its unique structure, which includes both a carboxylic acid group and a cyclopentadiene ring. These structural features make it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-cyclopenta-1,3-dien-1-ylethanol typically involves the reaction of cyclopentadiene with ethylene oxide to form 2-cyclopenta-1,3-dien-1-ylethanol, followed by acetylation using acetic anhydride or acetyl chloride. The reaction conditions often require a catalyst such as sulfuric acid or a base like pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-cyclopenta-1,3-dien-1-ylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentadiene ring to a cyclopentane ring.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentadienone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
Acetic acid;2-cyclopenta-1,3-dien-1-ylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid;2-cyclopenta-1,3-dien-1-ylethanol exerts its effects involves interactions with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the cyclopentadiene ring can engage in π-π interactions with aromatic systems. These interactions can influence enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler compound with a similar ring structure but lacking the acetic acid and ethanol moieties.
Cyclopentanol: Contains a cyclopentane ring with a hydroxyl group, similar to the ethanol moiety in acetic acid;2-cyclopenta-1,3-dien-1-ylethanol.
Acetic acid: A simple carboxylic acid without the cyclopentadiene ring.
Uniqueness
This compound is unique due to its combination of a cyclopentadiene ring and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality is not commonly found in simpler compounds .
Properties
CAS No. |
61215-65-4 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
acetic acid;2-cyclopenta-1,3-dien-1-ylethanol |
InChI |
InChI=1S/C7H10O.C2H4O2/c8-6-5-7-3-1-2-4-7;1-2(3)4/h1-3,8H,4-6H2;1H3,(H,3,4) |
InChI Key |
VVHZOCVIALDQJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1C=CC=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















